
10-Hydroxy-3,4,5,6-tetramethoxyphenanthrene-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hydroxy-3,4,5,6-tetramethoxyphenanthrene-9-carbonitrile is a phenanthrene derivative, a class of organic compounds characterized by a three-ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-3,4,5,6-tetramethoxyphenanthrene-9-carbonitrile typically involves the cyclization of stilbene derivatives under UV irradiation . The reaction conditions often include the use of methoxy groups to facilitate the formation of the phenanthrene backbone.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
10-Hydroxy-3,4,5,6-tetramethoxyphenanthrene-9-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert existing hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
10-Hydroxy-3,4,5,6-tetramethoxyphenanthrene-9-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Preliminary studies suggest it may have cytotoxic activity against certain cancer cells.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 10-Hydroxy-3,4,5,6-tetramethoxyphenanthrene-9-carbonitrile exerts its effects is not fully understood. it is believed to interact with cellular pathways and molecular targets, potentially disrupting normal cellular functions and leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-2,3,4,8-tetramethoxyphenanthrene
- 2,3,4-Trimethoxy-7,8-methylenedioxyphenanthrene
- 3-Hydroxy-2,4-dimethoxy-7,8-methylenedioxyphenanthrene
Uniqueness
10-Hydroxy-3,4,5,6-tetramethoxyphenanthrene-9-carbonitrile is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other phenanthrene derivatives.
Properties
CAS No. |
62409-72-7 |
|---|---|
Molecular Formula |
C19H17NO5 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
10-hydroxy-3,4,5,6-tetramethoxyphenanthrene-9-carbonitrile |
InChI |
InChI=1S/C19H17NO5/c1-22-13-7-5-10-12(9-20)17(21)11-6-8-14(23-2)19(25-4)16(11)15(10)18(13)24-3/h5-8,21H,1-4H3 |
InChI Key |
XEMSJTIGQZYRGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C3C(=C(C(=C2C=C1)C#N)O)C=CC(=C3OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridine, 2-[[(4-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14520396.png)

![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-4-[[[3-[[[3-[(3-cyano-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-methoxyphenyl]sulfonyl]amino]phenyl]sulfonyl]amino]-1-hydroxy-](/img/structure/B14520409.png)


![10-Butyl-3-hexadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14520425.png)
![Acetic acid;[4-(hydroxymethyl)-9-methoxy-5-methylbenzo[f][1]benzofuran-3-yl]methanol](/img/structure/B14520426.png)

![9-Methyl-2-phenyl-6-(propan-2-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14520442.png)




![2-[2-(2-Aminophenyl)hydrazinylidene]-4-chloronaphthalen-1(2H)-one](/img/structure/B14520464.png)
